Fmoc-L-leucine N-hydroxysuccinimide ester (Fmoc-Leu-OSu, CAS 76542-83-1) is a pre-activated, base-labile protected amino acid building block widely utilized in both solid-phase peptide synthesis (SPPS) and solution-phase bioconjugation[1]. By featuring an N-hydroxysuccinimide (NHS) leaving group, this compound bypasses the need for in situ activation, directly acylating primary amines under mild conditions. For industrial and laboratory procurement, Fmoc-Leu-OSu represents a strategic upgrade over standard free acids, offering high crystalline stability, simplified reaction workflows, and the elimination of expensive or hazardous coupling reagents [2]. Its primary utility lies in synthesizing complex peptide sequences, modifying proteins in aqueous media, and producing high-purity pharmaceutical intermediates where racemization must be strictly controlled.
Substituting Fmoc-Leu-OSu with its free acid counterpart, Fmoc-Leu-OH, introduces significant process liabilities, primarily the mandatory use of coupling reagents like HATU, DIC, or EDC[1]. These reagents not only inflate procurement costs but also generate stoichiometric byproducts (e.g., ureas) that complicate downstream purification and increase the risk of racemization during activation. Conversely, substituting with alternative active esters such as Fmoc-Leu-OPfp (pentafluorophenyl ester) introduces environmental and toxicity concerns due to the generation of pentafluorophenol upon coupling [2]. Furthermore, utilizing Boc-Leu-OSu alters the entire synthetic strategy, requiring harsh acidic deprotection (TFA) instead of the mild, base-catalyzed piperidine deprotection enabled by the Fmoc group, making generic substitution unviable for sensitive substrates [3].
Fmoc-Leu-OSu fundamentally streamlines acyl transfer reactions by functioning as a pre-activated ester. When using Fmoc-Leu-OH, the process requires 1.0 to 1.2 equivalents of expensive coupling reagents (such as HATU or DIC) and a tertiary amine base, which generates equimolar amounts of byproducts (e.g., tetramethylurea or diisopropylurea) that require rigorous chromatographic removal[1]. In contrast, Fmoc-Leu-OSu requires 0 equivalents of external coupling agents and generates only water-soluble N-hydroxysuccinimide (NHS) as a byproduct, which is easily removed via simple aqueous washing [2].
| Evidence Dimension | Coupling reagent requirement and byproduct profile |
| Target Compound Data | 0 eq coupling reagents; water-soluble NHS byproduct |
| Comparator Or Baseline | Fmoc-Leu-OH (requires 1-1.2 eq HATU/DIC; generates organic-soluble urea byproducts) |
| Quantified Difference | 100% reduction in coupling reagent procurement and elimination of urea byproducts |
| Conditions | Standard solution-phase or solid-phase peptide coupling |
Eliminating coupling reagents reduces bill-of-materials costs and significantly simplifies downstream purification, crucial for scalable manufacturing.
For the modification of proteins or hydrophilic polymers, reactions must often proceed in aqueous or mixed aqueous-organic buffers. Attempting to couple Fmoc-Leu-OH in these environments requires in situ activation with EDC/NHS, a process highly susceptible to rapid hydrolysis, often resulting in coupling yields below 50% unless massive excesses are used [1]. Fmoc-Leu-OSu, being pre-activated and possessing controlled hydrolytic stability, reacts efficiently with primary amines at pH 7.2–8.0, routinely achieving >90% conjugation efficiency with minimal excess equivalents [2].
| Evidence Dimension | Coupling efficiency in aqueous/organic mixtures (pH 7-8) |
| Target Compound Data | >90% yield with low molar excess |
| Comparator Or Baseline | Fmoc-Leu-OH + EDC/NHS (often <50% yield due to competitive hydrolysis) |
| Quantified Difference | >40% increase in aqueous coupling yield |
| Conditions | Aqueous buffer/DMF mixtures at room temperature |
Ensures high-yielding modifications of valuable biological substrates without wasting expensive amino acid precursors or degrading the target protein.
The in situ activation of Fmoc-Leu-OH using strong uronium-based reagents (like HATU) in the presence of excess base (DIPEA) can lead to the formation of oxazolone intermediates, resulting in 1–5% epimerization to the D-Leu enantiomer depending on the conditions [1]. Because Fmoc-Leu-OSu is synthesized, purified, and isolated as a stable active ester, the coupling step requires no strong base for activation. This pre-activation strategy suppresses oxazolone formation, maintaining epimerization levels typically below 0.5% during the peptide bond formation [2].
| Evidence Dimension | D-enantiomer formation (epimerization) during coupling |
| Target Compound Data | <0.5% racemization |
| Comparator Or Baseline | Fmoc-Leu-OH + HATU/DIPEA (1–5% racemization) |
| Quantified Difference | Up to 10-fold reduction in epimerization |
| Conditions | Base-catalyzed peptide coupling |
High enantiomeric purity prevents the formation of difficult-to-separate diastereomeric impurities, maximizing the yield of the active pharmaceutical ingredient.
While pentafluorophenyl (OPfp) esters are highly reactive alternatives for pre-activated coupling, they are prone to degradation over time and generate pentafluorophenol—a highly toxic and environmentally persistent byproduct—upon reaction [1]. Fmoc-Leu-OSu offers a superior balance of reactivity and stability, maintaining >98% purity for over 12–24 months when stored at 0–8°C [2]. Furthermore, its byproduct, N-hydroxysuccinimide, is non-toxic and easily managed, making OSu esters the preferred choice for environmentally conscious scale-up [1].
| Evidence Dimension | Byproduct toxicity and long-term storage stability |
| Target Compound Data | Non-toxic NHS byproduct; >98% stability at 0-8°C for 12+ months |
| Comparator Or Baseline | Fmoc-Leu-OPfp (generates toxic pentafluorophenol; lower long-term stability) |
| Quantified Difference | Complete elimination of fluorinated toxic byproducts with equivalent or superior shelf-life |
| Conditions | Long-term storage and standard coupling reactions |
Allows purchasing departments to safely stockpile the reagent while meeting strict environmental and safety regulations during scale-up.
Ideal for synthesizing short-to-medium peptides in solution where the avoidance of coupling reagent byproducts (like ureas) drastically simplifies liquid-liquid extraction and crystallization workflows[1].
The perfect reagent for attaching a protected leucine residue to the lysine side chains of proteins in aqueous buffers, owing to its high coupling efficiency and resistance to rapid hydrolysis compared to in situ EDC activation[2].
Crucial for manufacturing pharmaceutical intermediates where maintaining the strict L-configuration of leucine is mandatory, as the pre-activated OSu ester avoids the racemization risks associated with harsh basic activation [3].
Selected by process chemists looking to eliminate toxic fluorinated byproducts (from OPfp esters) and hazardous coupling agents (like HATU/HOBt) from their manufacturing pipelines, yielding only benign, water-soluble NHS [4].